N-Didesmethyl Sibutramine-D7 HCl (NDS-d7) is a deuterium-labeled variant of N-Didesmethyl Sibutramine HCl (NDS), a metabolite of the prescription drug Sibutramine. Sibutramine was once used for weight management but withdrawn from the market due to increased cardiovascular risks []. However, research on its metabolites continues, and NDS-d7 plays a specific role in this field.
One primary application of NDS-d7 is as an internal standard (IS) in analytical chemistry. An IS is a compound with similar properties to the target analyte (NDS) but not naturally present in the sample. By adding a known amount of IS alongside the sample, researchers can account for variations during sample preparation, instrument performance, and matrix effects []. NDS-d7 serves as a perfect IS for NDS due to its high structural similarity while differing by the presence of seven deuterium atoms (D). These heavier isotopes do not affect the chemical behavior but cause a slight shift in mass spectrometry readings, allowing for easy distinction between the target analyte and the IS. This allows for accurate quantification of NDS in biological samples like blood or urine, which is crucial for pharmacokinetic studies investigating the metabolism and elimination of Sibutramine.
N-Didesmethyl sibutramine-D7 hydrochloride is a deuterated analog of the compound N-didesmethyl sibutramine, which is a derivative of sibutramine. Sibutramine is primarily known for its use as an anti-obesity medication due to its appetite-suppressing properties. The chemical structure of N-didesmethyl sibutramine-D7 hydrochloride includes two deuterium atoms, which are isotopes of hydrogen, incorporated into its molecular framework to facilitate research and analysis in pharmacokinetics and metabolism studies. The molecular formula for N-didesmethyl sibutramine-D7 hydrochloride is C₁₅H₂₂ClN·HCl, with a molecular weight of approximately 251.80 g/mol .
The presence of deuterium allows for tracking during metabolic studies, making it easier to distinguish between the compound and its metabolites in biological systems .
The synthesis of N-didesmethyl sibutramine-D7 hydrochloride typically involves deuterated reagents during the chemical synthesis process. Common methods include:
N-Didesmethyl sibutramine-D7 hydrochloride is primarily used in research settings, particularly in pharmacokinetic studies. Its applications include:
Interaction studies involving N-didesmethyl sibutramine-D7 hydrochloride focus on its pharmacokinetic properties and how it interacts with various biological systems. Research indicates that this compound can interact with:
N-Didesmethyl sibutramine-D7 hydrochloride has several similar compounds that share structural or functional characteristics. These include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Sibutramine | C₁₇H₂₉Cl₂NO | Original compound; non-deuterated |
| N-desmethyl sibutramine | C₁₆H₂₈Cl₂NO | One less methyl group than sibutramine |
| N-didesmethyl sibutramine | C₁₅H₂₄Cl₂N | Two less methyl groups; active metabolite |
| Didesmethylsibutramine | C₁₅H₂₂ClN | Base structure without deuterium labeling |
The uniqueness of N-didesmethyl sibutramine-D7 hydrochloride lies in its isotopic labeling, which allows for precise tracking in metabolic studies, distinguishing it from its non-deuterated counterparts while retaining similar biological activities .
N-Didesmethyl sibutramine-D7 hydrochloride represents a deuterium-labeled variant of N-Didesmethyl sibutramine, characterized by its distinctive molecular architecture and isotopic substitution pattern [1] [2]. The compound possesses the molecular formula C15H15D7ClN·HCl, indicating the presence of seven strategically positioned deuterium atoms replacing hydrogen atoms in the parent molecule [1] [4]. The systematic International Union of Pure and Applied Chemistry nomenclature identifies this compound as 1-(1-(4-Chlorophenyl)cyclobutyl)-3-(methyl-d3)butan-3,4,4,4-d4-1-amine, hydrochloride (1:1) [1] [2].
The molecular structure consists of several key structural components that define its chemical identity [17]. The backbone features a cyclobutane ring system directly attached to a 4-chlorophenyl substituent, creating a rigid bicyclic framework [17]. This cyclobutyl-chlorophenyl moiety is connected to a butylamine chain where the deuterium labeling is specifically incorporated [17]. The compound exists as a hydrochloride salt, enhancing its stability and solubility characteristics compared to the free base form [17].
| Property | Value |
|---|---|
| Molecular Formula | C15H15D7ClN·HCl [1] |
| Chemical Abstract Service Number | 1188263-87-7 [1] [2] |
| Molecular Weight | 295.3 g/mol [17] |
| Free Base Component | 258.84 g/mol [1] |
| Hydrochloride Component | 36.46 g/mol [1] |
The physical characteristics of N-Didesmethyl sibutramine-D7 hydrochloride have been established through comprehensive analytical characterization [2] [6]. The compound typically presents as a white to off-white crystalline solid under standard laboratory conditions [11]. The molecular weight of the complete hydrochloride salt is approximately 295.3 g/mol, representing a measurable increase from the non-deuterated analogue due to the isotopic substitution [17] [6].
Solubility parameters indicate that the hydrochloride salt form exhibits enhanced aqueous solubility compared to the free base, a characteristic advantageous for analytical applications [17]. The compound demonstrates stability under ambient shipping and storage conditions, though specific storage recommendations include maintenance in sealed, light-resistant containers . Temperature-dependent stability studies suggest the material remains stable at room temperature when properly stored [4].
| Physical Parameter | Specification |
|---|---|
| Physical State | Solid (crystalline) [11] |
| Appearance | White to off-white powder [11] |
| Storage Temperature | Room temperature (20-25°C) [4] |
| Shipping Conditions | Ambient temperature [4] |
| Purity | >95% (High Performance Liquid Chromatography) [17] |
The chemical properties of N-Didesmethyl sibutramine-D7 hydrochloride are fundamentally influenced by its structural features and deuterium incorporation [17]. As a primary amine derivative, the compound exhibits basic characteristics, with the nitrogen atom serving as the primary site for protonation [21]. The presence of the 4-chlorophenyl substituent contributes to the overall electronic properties of the molecule, influencing both its chemical reactivity and spectroscopic behavior [17].
The deuterium labeling pattern significantly impacts the compound's behavior in mass spectrometric analysis, providing characteristic fragmentation patterns that distinguish it from non-deuterated analogues [29]. In tandem mass spectrometry applications, the compound demonstrates specific mass transitions, with the deuterated version showing distinct molecular ion peaks shifted by the mass difference corresponding to the seven deuterium atoms [29]. The primary fragmentation pathway produces characteristic product ions, with the deuterated variant showing mass transitions at m/z 259.3/125.1, compared to m/z 252.2/124.9 for the non-deuterated compound [29].
Chemical stability assessments indicate that the compound maintains its structural integrity under typical analytical conditions [30]. The cyclobutyl ring system provides conformational rigidity, while the aromatic chlorophenyl group contributes to overall molecular stability [17]. The deuterium atoms, while chemically similar to hydrogen, exhibit subtle differences in bond dissociation energies that can influence metabolic pathways and analytical detection [18].
Comprehensive stability studies of N-Didesmethyl sibutramine-D7 hydrochloride have established its degradation profile under various environmental conditions [30]. Thermal stability investigations demonstrate that the compound exhibits excellent stability in solid form under elevated temperature conditions [30]. When exposed to 60°C at 75% relative humidity for extended periods, the compound shows minimal degradation, with degradation products increasing by less than 0.13% over a seven-day period [30].
Aqueous solution stability presents more complex behavior, with pH-dependent degradation patterns observed [30] [33]. In acetate buffer at pH 5.2, the compound demonstrates significantly enhanced stability compared to non-complexed forms, showing no significant degradation over a two-week period at 60°C [30]. Extended stability testing under these conditions revealed no further changes over a two-month evaluation period [30].
Photochemical stability assessments indicate that the compound is susceptible to ultraviolet light-induced degradation when in free form [30]. However, the deuterium labeling pattern may provide some protective effects against certain degradation pathways [18]. The primary degradation pathway identified through High Performance Liquid Chromatography analysis involves demethylation reactions, producing desmethyl metabolites as the major degradation products [30].
| Stability Condition | Duration | Temperature | Degradation |
|---|---|---|---|
| Solid state (75% RH) | 7 days | 60°C | <0.13% [30] |
| Aqueous solution (pH 5.2) | 14 days | 60°C | No significant change [30] |
| Extended aqueous stability | 2 months | 60°C | No further change [30] |
| Room temperature storage | 26 days | 2-8°C | -0.02% to 0.03% [29] |
The deuterium labeling scheme in N-Didesmethyl sibutramine-D7 hydrochloride follows a specific pattern designed to optimize analytical detection while maintaining chemical similarity to the parent compound [17]. The seven deuterium atoms are strategically positioned at two distinct locations within the molecular structure [1] [17]. Three deuterium atoms replace hydrogen atoms in one methyl group (designated as methyl-d3), while four additional deuterium atoms are incorporated into the butane chain at positions 3, 4, 4, and 4 (designated as butan-3,4,4,4-d4) [1] [17].
This labeling pattern creates a mass shift of seven atomic mass units compared to the non-deuterated analogue, providing sufficient mass difference for unambiguous identification in mass spectrometric analysis [29]. The positioning of deuterium atoms at these specific locations was selected to avoid sites of potential metabolic vulnerability while ensuring stable isotopic incorporation [17]. Nuclear Magnetic Resonance spectroscopy can be employed to verify the deuterium content and confirm the isotopic purity of the labeled compound [27].
The deuterium incorporation affects the vibrational frequencies observable in infrared spectroscopy, with characteristic C-D stretching frequencies appearing at lower wavenumbers compared to corresponding C-H bonds [27]. This isotopic effect provides an additional analytical tool for structural confirmation and purity assessment [27]. The specific labeling pattern ensures that the deuterated compound maintains virtually identical chemical behavior to the non-deuterated parent while providing distinct analytical signatures [18].
| Labeling Position | Number of Deuterium Atoms | Chemical Designation |
|---|---|---|
| Methyl group | 3 | methyl-d3 [1] |
| Butane chain positions 3,4,4,4 | 4 | butan-3,4,4,4-d4 [1] |
| Total deuterium content | 7 | D7 [1] |
| Mass shift | +7 atomic mass units | Relative to protiated analogue [29] |
Chemical behavior comparisons reveal that both compounds exhibit similar solubility profiles, acid-base properties, and general chemical reactivity [17] [21]. The deuterium kinetic isotope effect may result in subtle differences in reaction rates for processes involving the labeled positions, though these effects are typically minimal under standard analytical conditions [18] [23]. Both compounds demonstrate comparable thermal stability in solid state, though specific degradation pathways may exhibit different kinetics due to the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds [18] [23].
Analytical applications highlight the primary advantage of the deuterated analogue as an internal standard for quantitative mass spectrometric analysis [15] [17]. The mass difference of seven atomic mass units provides clear chromatographic and mass spectrometric separation, enabling accurate quantification of the non-deuterated compound in biological or analytical matrices [29]. Retention time differences in liquid chromatography are typically minimal, with both compounds eluting within seconds of each other under identical analytical conditions [29].
| Parameter | Non-deuterated Analogue | Deuterated Analogue (D7) |
|---|---|---|
| Molecular Formula | C15H22ClN·HCl [12] | C15H15D7ClN·HCl [1] |
| Molecular Weight | 288.26 g/mol [25] | 295.3 g/mol [17] |
| Chemical Abstract Service Number | 84484-78-6 [12] | 1188263-87-7 [1] |
| Mass Spectrometry Transition | m/z 252.2/124.9 [29] | m/z 259.3/125.1 [29] |
| Retention Time (Liquid Chromatography) | 6.2 minutes [29] | 6.2 minutes [29] |
| Primary Application | Reference standard [21] | Internal standard [17] |
Primary Synthetic Approaches
The most prevalent synthetic strategies for N-Didesmethyl sibutramine-D7 hydrochloride involve either direct catalytic deuteration of the parent compound or construction from deuterated building blocks. Direct catalytic deuteration using deuterium gas with palladium on carbon catalysts typically achieves yields of 75-90% with deuterium incorporation rates of 85-95% [3]. This approach utilizes hydrogen-deuterium atmosphere conditions at temperatures ranging from 50-80°C, providing high efficiency and excellent scalability for commercial production [4].
The isotope exchange method represents an alternative approach utilizing deuterium oxide with acid or base catalysis. This methodology achieves yields of 60-85% with deuterium incorporation rates of 70-90% under reflux conditions in deuterium oxide for 6-24 hours [5]. While offering cost-effectiveness and simple setup requirements, this approach typically produces lower isotopic purity compared to catalytic methods [6].
Building Block Synthetic Strategy
The building block approach involves the construction of N-Didesmethyl sibutramine-D7 hydrochloride from deuterated starting materials, achieving yields of 80-95% with deuterium incorporation rates of 95-99% [7]. This methodology provides the highest isotopic purity but requires careful selection and preparation of deuterated precursors. The synthetic route typically involves the coupling of 4-chlorophenylcyclobutanone with deuterated isobutylamine derivatives under standard coupling conditions [8].
Late-Stage Deuteration Methods
Late-stage deuteration techniques preserve existing synthetic processes while introducing deuterium at specific positions. These methods utilize deuterium oxide with metal catalysts under mild heating conditions in inert atmospheres, achieving yields of 70-88% with deuterium incorporation rates of 80-95% [9]. This approach proves particularly valuable for pharmaceutical companies seeking to minimize changes to established manufacturing processes [10].
Electrochemical Deuteration Technology
Recent developments in electrochemical deuteration provide environmentally friendly alternatives utilizing deuterium oxide with electrochemical cells at room temperature. These methods achieve yields of 65-85% with deuterium incorporation rates of 75-92% [11]. The electrochemical approach offers significant advantages in terms of environmental impact and energy efficiency compared to traditional high-temperature methods [12].
| Synthetic Route | Deuterium Source | Typical Yield (%) | Deuterium Incorporation (%) | Reaction Conditions | Advantages |
|---|---|---|---|---|---|
| Direct Catalytic Deuteration | D2 gas with Pd/C catalyst | 75-90 | 85-95 | H2/D2 atmosphere, 50-80°C | High efficiency, scalable |
| Isotope Exchange Method | D2O with acid/base catalysis | 60-85 | 70-90 | Reflux in D2O, 6-24 hours | Cost-effective, simple setup |
| Building Block Approach | Deuterated starting materials | 80-95 | 95-99 | Standard coupling conditions | High isotopic purity |
| Late-Stage Deuteration | D2O with metal catalysts | 70-88 | 80-95 | Mild heating, inert atmosphere | Preserves existing processes |
| Electrochemical Deuteration | D2O with electrochemical cell | 65-85 | 75-92 | Room temperature, electric current | Environmentally friendly |
Hydrogen-Deuterium Exchange Mechanisms
The incorporation of deuterium into N-Didesmethyl sibutramine-D7 hydrochloride relies on several distinct mechanistic pathways. Hydrogen-deuterium exchange at exchangeable positions such as nitrogen-hydrogen and oxygen-hydrogen bonds occurs through acid or base catalyzed mechanisms [13] [14]. This strategy exhibits moderate selectivity but provides excellent industrial applicability with low cost factors, making it suitable for large-scale production [15].
Catalytic Reduction with Deuterium Gas
Catalytic reduction approaches target alkene and aromatic reduction sites using palladium on carbon, platinum on carbon, or Raney nickel catalysts [3]. These methods demonstrate high selectivity and good industrial applicability with medium cost factors. The deuterium incorporation occurs through metal-catalyzed addition across unsaturated bonds, providing controlled introduction of deuterium atoms at specific molecular positions [16].
Nucleophilic Substitution Strategies
Nucleophilic substitution methods utilize deuterated nucleophiles for halide replacement reactions, achieving very high selectivity but with moderate industrial applicability due to high cost factors [17]. These approaches prove particularly valuable for introducing deuterium at specific carbon centers where precise control over stereochemistry and regioselectivity is required [18].
Metalation-Deuteration Techniques
Metalation-deuteration strategies target aromatic carbon-hydrogen bonds using organolithium reagents followed by deuterium oxide quenching [6]. While providing high selectivity, these methods have limited industrial applicability due to the requirement for anhydrous conditions and specialized handling procedures [19].
Enzymatic Deuteration Approaches
Enzymatic deuteration represents the most selective approach for deuterium incorporation, utilizing deuterium-specific enzymes for specific enzyme substrates [20]. Although providing excellent selectivity, these methods remain in the research stage with very high cost factors, limiting their current industrial application [21].
| Strategy | Target Position | Catalyst/Reagent | Selectivity | Industrial Applicability | Cost Factor |
|---|---|---|---|---|---|
| Hydrogen-Deuterium Exchange | Exchangeable positions (N-H, O-H) | Acid/base catalysts | Moderate | Excellent | Low |
| Catalytic Reduction with D2 | Alkene/aromatic reduction | Pd/C, Pt/C, Raney Ni | High | Good | Medium |
| Nucleophilic Substitution | Halide replacement | Deuterated nucleophiles | Very High | Moderate | High |
| Metalation-Deuteration | Aromatic C-H bonds | Organolithium/D2O | High | Limited | Medium |
| Enzymatic Deuteration | Specific enzyme substrates | Deuterium-specific enzymes | Excellent | Research stage | Very High |
Recrystallization Methods
Recrystallization remains the primary purification technique for N-Didesmethyl sibutramine-D7 hydrochloride at industrial scales. This technique exploits solubility differences between the desired product and impurities, achieving purity levels of 85-95% with high throughput capability [22]. Despite poor isotope resolution, recrystallization provides excellent scalability for large-scale production requirements [23].
Chromatographic Separation Techniques
Column chromatography utilizing adsorption and partition principles provides moderate isotope resolution with medium throughput, achieving purity levels of 90-98% [24]. This technique proves suitable for medium-scale applications where higher purity requirements exceed those achievable through recrystallization alone [25].
High-performance liquid chromatography employs reversed-phase interactions to achieve good isotope resolution with medium throughput, producing purity levels of 95-99% [26]. This technique demonstrates particular effectiveness for small to medium-scale applications requiring high purity deuterated compounds [27].
Gas Chromatographic Purification
Gas chromatography provides excellent isotope resolution through volatility differences, achieving the highest purity levels of 98-99.5% [22]. However, the low throughput limits its application to analytical and small-scale preparative work rather than production-scale purification [28].
Advanced Separation Technologies
Supercritical fluid chromatography utilizes supercritical fluid extraction principles to achieve very good isotope resolution with medium throughput, producing purity levels of 96-99% [29]. This technique offers advantages for small-scale applications requiring high purity while maintaining reasonable processing speeds [30].
| Technique | Separation Principle | Isotope Resolution | Throughput | Purity Achieved (%) | Scale Applicability |
|---|---|---|---|---|---|
| Recrystallization | Solubility differences | Poor | High | 85-95 | Large scale |
| Column Chromatography | Adsorption/partition | Moderate | Medium | 90-98 | Medium scale |
| High-Performance Liquid Chromatography | Reversed-phase interaction | Good | Medium | 95-99 | Small to medium |
| Gas Chromatography | Volatility differences | Excellent | Low | 98-99.5 | Analytical |
| Supercritical Fluid Chromatography | Supercritical fluid extraction | Very Good | Medium | 96-99 | Small scale |
| Preparative HPLC | High-resolution separation | Excellent | Low | 99-99.8 | Small scale |
Isotopic Purity Assessment
Chemical Purity Analysis
Chemical purity specifications require ≥99.0% purity determined through high-performance liquid chromatography with ultraviolet detection [35]. This quantitative limit ensures that the deuterated compound meets pharmaceutical grade requirements for use in analytical method development and validation [36].
Moisture and Solvent Content
Water content specifications limit moisture to ≤0.5% determined through Karl Fischer titration, while residual solvents must not exceed 1000 parts per million total as determined by gas chromatography-mass spectrometry headspace analysis [37]. These quantitative limits ensure product stability and regulatory compliance [38].
Heavy Metal Analysis
Heavy metal specifications limit content to ≤10 parts per million determined through inductively coupled plasma mass spectrometry [39]. This quantitative limit ensures the absence of potentially harmful metal contaminants that could interfere with analytical applications [40].
Stability Parameters
Deuterium exchange stability testing ensures no exchange occurs after 48 hours in water, assessed through proton nuclear magnetic resonance kinetic studies [41]. This qualitative assessment confirms the stability of deuterium incorporation under typical handling and storage conditions [42].
| Parameter | Specification | Test Method | Acceptance Criteria |
|---|---|---|---|
| Isotopic Purity | ≥98% D-incorporation | 1H NMR/Mass Spectrometry | Pass/Fail |
| Chemical Purity | ≥99.0% | HPLC-UV | Quantitative limit |
| Water Content | ≤0.5% | Karl Fischer titration | Quantitative limit |
| Residual Solvents | ≤1000 ppm total | GC-MS headspace | Quantitative limit |
| Heavy Metals | ≤10 ppm | ICP-MS | Quantitative limit |
| Deuterium Exchange Stability | No exchange after 48h in H2O | 1H NMR kinetic study | Qualitative assessment |
| Enantiomeric Purity | Not applicable (achiral) | Chiral HPLC | Not required |
| Particle Size Distribution | D90 < 100 μm | Laser diffraction | Size distribution |
| Melting Point | 185-188°C | Capillary melting point | Range compliance |
| pH Value (1% aqueous solution) | 4.5-6.5 | pH meter | Range compliance |
Volume and Heat Transfer Scaling
The transition from laboratory-scale synthesis (0.1-10 grams) to pilot-scale (0.1-10 kilograms) and commercial-scale (10-1000 kilograms) production requires careful consideration of volume-to-surface ratio effects [42] [43]. Heat transfer efficiency, which is excellent at laboratory scale, becomes challenging at commercial scale and requires optimization through jacketed reactor designs and enhanced heat transfer surfaces [44].
Mixing and Mass Transfer Optimization
Mixing requirements evolve from simple magnetic stirring at laboratory scale to mechanical agitation at pilot scale and high-efficiency mixers at commercial scale [45]. The Reynolds number becomes a critical scaling factor, influencing both mixing efficiency and mass transfer rates throughout the deuteration process [46].
Deuterium Gas Handling and Supply
Deuterium gas handling progresses from small cylinders at laboratory scale to medium cylinders at pilot scale and bulk storage systems at commercial scale [47]. Supply logistics become increasingly critical as scale increases, requiring careful planning to ensure continuous availability of high-purity deuterium gas [48].
Pressure Management and Safety
Pressure management transitions from standard glassware at laboratory scale to pressure vessels at pilot scale and reactor design-critical systems at commercial scale [49]. Process safety management becomes paramount at commercial scale, requiring comprehensive risk assessment and specialized safety systems [50].
Process Optimization Parameters
Catalyst loading typically decreases from 1-5 mol% at laboratory scale to 0.5-2 mol% at pilot scale and 0.1-1 mol% at commercial scale due to improved mass transfer effects [51]. Reaction times generally increase from 2-8 hours at laboratory scale to 4-12 hours at pilot scale and 6-24 hours at commercial scale due to kinetic limitations in larger reaction volumes [52].
Waste Management and Environmental Considerations
Waste management evolves from minimal waste generation at laboratory scale to solvent recovery at pilot scale and complete recovery systems at commercial scale [53]. Environmental compliance requirements become increasingly stringent with scale, necessitating comprehensive waste treatment and recovery systems [54].
| Factor | Laboratory Scale (g) | Pilot Scale (kg) | Commercial Scale (kg) | Critical Scaling Factor |
|---|---|---|---|---|
| Reaction Volume | 0.1-10 | 0.1-10 | 10-1000 | Volume/surface ratio |
| Heat Transfer Efficiency | Excellent | Good with jacket | Requires optimization | Heat transfer coefficient |
| Mixing Requirements | Magnetic stirring | Mechanical agitation | High-efficiency mixers | Reynolds number |
| Deuterium Gas Handling | Small cylinders | Medium cylinders | Bulk storage systems | Supply logistics |
| Pressure Management | Standard glassware | Pressure vessels | Reactor design critical | Pressure drop |
| Catalyst Loading | 1-5 mol% | 0.5-2 mol% | 0.1-1 mol% | Mass transfer effects |
| Reaction Time | 2-8 hours | 4-12 hours | 6-24 hours | Kinetic limitations |
| Workup Procedures | Standard extraction | Scaled equipment | Continuous processing | Equipment compatibility |
| Waste Management | Minimal waste | Solvent recovery | Complete recovery | Environmental compliance |
| Safety Considerations | Fume hood adequate | Specialized ventilation | Process safety management | Risk assessment |